N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
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Overview
Description
N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenylalaninamide backbone, substituted with a 2-methylphenyl group and a methylsulfonyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phenylalanine derivatives under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, including chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved. For example, the compound may inhibit enzyme activity, alter signal transduction pathways, or modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylacetamide
- N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylpropionamide
- N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylbutyramide
Uniqueness
N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide stands out due to its specific substitution pattern and the presence of both a 2-methylphenyl group and a methylsulfonyl group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study and application in various fields.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-7-8-12-16(13)18-17(20)14(2)19(23(3,21)22)15-10-5-4-6-11-15/h4-12,14H,1-3H3,(H,18,20) |
InChI Key |
MLDCTKMWTHXUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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